molecular formula C8H6BrFO B1529307 2-(3-Bromo-4-fluorophenyl)oxirane CAS No. 1486225-67-5

2-(3-Bromo-4-fluorophenyl)oxirane

Cat. No. B1529307
M. Wt: 217.03 g/mol
InChI Key: KGZGYLSAJXQGND-UHFFFAOYSA-N
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Description

“2-(3-Bromo-4-fluorophenyl)oxirane” is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 . It is a liquid at room temperature and is stored at 4°C . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-4-fluorophenyl)oxirane” consists of a three-membered cyclic ether (oxirane) attached to a phenyl ring that is substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Bromo-4-fluorophenyl)oxirane” are not available, oxiranes in general are highly reactive due to the ring strain of the three-membered ring. They can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of alcohols or amines .


Physical And Chemical Properties Analysis

“2-(3-Bromo-4-fluorophenyl)oxirane” is a liquid at room temperature and has a molecular weight of 217.04 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Use in Chiral Resolution of Amines

(Rodríguez-Escrich et al., 2005) have identified (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a novel, synthetic, enantiopure chiral resolution reagent. This compound is effective in reacting with a variety of α-chiral primary and secondary amines through regioselective ring-opening, making it a versatile agent for analyzing scalemic mixtures of amines.

Contribution to Stereoselective Oxirane Formation

The work of (Bravo et al., 1994) demonstrated that 2-(3-Bromo-4-fluorophenyl)oxirane can be obtained with high chemical yield and diastereoselectivity. This was achieved by reacting diazomethane with specific ketones, leading to various substituted tertiary α-(fluoromethyl)carbinols.

Role in Synthesizing Optically Pure Compounds

In a study focused on achieving high diastereoselectivity in compound synthesis, (Cavicchio et al., 1991) observed efficient transfer of chirality from sulphur to the central carbon atom when reacting chiton with diazomethane. This resulted in the synthesis of 2-(Fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, a potential carbonyl with diverse functional groups.

Applications in Novel Fluorescent Probes

(Zhu et al., 2019) designed a ratiometric fluorescent probe for detecting hydrazine, utilizing a compound similar to 2-(3-Bromo-4-fluorophenyl)oxirane. This probe, due to its intramolecular charge transfer (ICT) pathway, exhibits a large Stokes shift and is suitable for fluorescence imaging in biological samples.

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZGYLSAJXQGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-fluorophenyl)oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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